molecular formula C20H19F2N3O3 B2851642 N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892289-01-9

N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2851642
CAS RN: 892289-01-9
M. Wt: 387.387
InChI Key: DMNPFBVLDUXMCN-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C20H19F2N3O3 and its molecular weight is 387.387. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis

The compound has been studied for its effects on the structural, redox, and magnetic properties of Blatter radicals . These radicals are important in catalysis, particularly in reactions that require the transfer of electrons. The presence of the difluorophenyl group may influence the electron density and stability of the radicals, potentially leading to more efficient catalytic processes.

Enzyme Inhibition

Research suggests that derivatives of this compound may act as enzyme inhibitors. Enzyme inhibition is crucial in the development of new pharmaceuticals, especially for targeting diseases where overactivity of certain enzymes is a problem. This application could lead to the development of new drugs for conditions such as cancer or inflammatory diseases.

Antiviral Activity

The compound has shown potential in inhibiting the replication of viruses, such as the hepatitis C virus. This antiviral activity is significant for the development of new treatments for viral infections, which remain a major global health challenge.

Anti-inflammatory Properties

Due to its ability to inhibit cyclooxygenase-2, the compound has anti-inflammatory properties. This could be beneficial in the treatment of chronic inflammatory diseases and could lead to the development of new anti-inflammatory medications.

Agricultural Applications

In the agricultural sector, the compound has been shown to promote stem elongation and increase fruit yield in plants. This application could improve crop production and contribute to food security.

Material Science

The compound’s influence on the magnetic properties of Blatter radicals suggests potential applications in material science . Materials with specific magnetic properties are valuable in various technologies, including sensors, data storage, and electronic devices.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 3,4-difluoroaniline with ethyl acetoacetate to form 3,4-difluoro-N-ethylquinazolin-2(1H)-one, which is then reacted with pentanoyl chloride to form N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid. This acid is then converted to the corresponding amide using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).", "Starting Materials": [ "3,4-difluoroaniline", "ethyl acetoacetate", "pentanoyl chloride", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)" ], "Reaction": [ "Step 1: Condensation of 3,4-difluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 3,4-difluoro-N-ethylquinazolin-2(1H)-one.", "Step 2: Reaction of 3,4-difluoro-N-ethylquinazolin-2(1H)-one with pentanoyl chloride in the presence of a base such as triethylamine to form N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 3: Conversion of N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid to the corresponding amide using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS)." ] }

CAS RN

892289-01-9

Product Name

N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Molecular Formula

C20H19F2N3O3

Molecular Weight

387.387

IUPAC Name

N-(3,4-difluorophenyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C20H19F2N3O3/c1-2-3-4-9-25-19(27)14-7-5-12(10-17(14)24-20(25)28)18(26)23-13-6-8-15(21)16(22)11-13/h5-8,10-11H,2-4,9H2,1H3,(H,23,26)(H,24,28)

InChI Key

DMNPFBVLDUXMCN-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F)NC1=O

solubility

not available

Origin of Product

United States

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